FN-1501 (CAS: 1429515-59-2) is a multi-kinase inhibitor characterized by its dual suppression of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK2/4/6). Unlike conventional single-target inhibitors, FN-1501 integrates cell cycle arrest with receptor tyrosine kinase blockade, yielding sub-nanomolar to low-nanomolar IC50 values across its primary targets (FLT3 IC50 = 0.28 nM; CDK4 IC50 = 0.85 nM) [1]. For procurement professionals and preclinical formulators, FN-1501 provides measurable formulation advantages, demonstrating high solubility in DMSO (up to 86 mg/mL) and straightforward in vivo compatibility using standard excipients like CMC-Na or PEG300/Tween-80 . This combination of dual-pathway suppression, high solubility, and a favorable toxicity profile makes it a highly practical precursor for acute myeloid leukemia (AML) and multidrug resistance (MDR) research workflows.
Substituting FN-1501 with generic single-target FLT3 inhibitors (e.g., Quizartinib or Midostaurin) or standard CDK inhibitors (e.g., AT7519) compromises the dual-mechanism efficacy required for aggressive AML models. Single-target FLT3 inhibitors fail to directly suppress retinoblastoma (Rb) phosphorylation, leaving compensatory cell-cycle pathways active and accelerating resistance. Conversely, standard CDK inhibitors like AT7519 suffer from narrow therapeutic windows and severe acute toxicity in vivo (LD50: 32 mg/kg). Furthermore, traditional chemotherapeutics like Cytarabine require high dosing (e.g., 50 mg/kg) to achieve partial efficacy, whereas FN-1501 drives tumor regression at significantly lower doses (15 mg/kg). Using isolated inhibitors or crude mixtures cannot replicate the synergistic, single-molecule pharmacokinetic profile and high tolerability that FN-1501 provides in complex in vivo xenograft systems [1].
In acute-toxicity studies utilizing mouse models, FN-1501 demonstrated a significantly higher lethal dose (LD50) compared to the benchmark CDK inhibitor AT7519. FN-1501 achieved an LD50 of 186 mg/kg, whereas AT7519 exhibited severe toxicity with an LD50 of 32 mg/kg. This nearly 6-fold increase in the safety margin allows researchers to dose higher and maintain longer exposure times in xenograft models without confounding systemic toxicity [1].
| Evidence Dimension | Acute Toxicity (LD50 in mice) |
| Target Compound Data | 186 mg/kg |
| Comparator Or Baseline | AT7519 (32 mg/kg) |
| Quantified Difference | 5.8-fold higher LD50 (improved safety) |
| Conditions | In vivo acute-toxicity mouse model |
A wider therapeutic window reduces animal mortality and confounding toxicological artifacts in long-term preclinical efficacy studies.
When evaluated in MV4-11 (AML) nude-mouse xenograft models, FN-1501 induced profound tumor regression at a dose of 15 mg/kg. In direct comparison, the standard-of-care chemotherapeutic Cytarabine required a much higher dose of 50 mg/kg to achieve lesser efficacy. This demonstrates FN-1501's high potency and superior dose-to-response ratio, reducing the total active pharmaceutical ingredient (API) required for sustained in vivo studies[1].
| Evidence Dimension | In Vivo Tumor Regression Dose |
| Target Compound Data | 15 mg/kg |
| Comparator Or Baseline | Cytarabine (50 mg/kg) |
| Quantified Difference | Superior efficacy at 70% lower dosage |
| Conditions | MV4-11 AML nude-mouse xenograft model |
Procuring FN-1501 allows for highly efficient in vivo dosing, achieving superior tumor regression while consuming less compound per animal cohort.
FN-1501 supports streamlined preclinical formulation workflows, achieving high solubility in anhydrous DMSO at concentrations up to 86 mg/mL (199.3 mM). For in vivo administration, it readily forms a homogeneous suspension in simple 0.5% CMC-Na at ≥5 mg/mL, or a clear solution using a standard PEG300/Tween-80/Saline vehicle. This circumvents the formulation bottlenecks commonly associated with highly lipophilic, poorly soluble kinase inhibitors that require complex lipid nanoparticles or extreme pH adjustments .
| Evidence Dimension | Solubility and Vehicle Compatibility |
| Target Compound Data | 86 mg/mL in DMSO; ≥5 mg/mL in CMC-Na |
| Comparator Or Baseline | Standard lipophilic kinase inhibitors (often <1 mg/mL in aqueous suspensions) |
| Quantified Difference | Highly processable in standard lab vehicles |
| Conditions | In vitro stock preparation and in vivo formulation |
High solubility in standard excipients drastically reduces formulation time, minimizes vehicle-induced toxicity, and ensures reproducible dosing across batches.
FN-1501 delivers measurable target engagement, characterized by sub-nanomolar to low-nanomolar IC50 values across its primary targets: FLT3 (0.28 nM), CDK4/cyclin D1 (0.85 nM), CDK6/cyclin D1 (1.96 nM), and CDK2/cyclin A (2.47 nM). This translates to a strong antiproliferative effect against MV4-11 AML cells with an IC50 of 0.008 μM (8 nM). This dual-pathway suppression eliminates the need to procure and co-administer separate FLT3 and CDK inhibitors to achieve simultaneous cell cycle arrest and apoptosis [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | FLT3: 0.28 nM; CDK4: 0.85 nM |
| Comparator Or Baseline | Co-administration of separate FLT3 and CDK inhibitors |
| Quantified Difference | Single-agent sub-nanomolar dual suppression |
| Conditions | In vitro kinase-inhibition assays |
Procuring a single, dual-action inhibitor simplifies assay design, eliminates drug-drug interaction variables, and ensures uniform pharmacokinetic distribution.
Due to its documented LD50 (186 mg/kg) and efficient tumor regression at low doses (15 mg/kg), FN-1501 is a highly effective choice for long-term in vivo efficacy studies in AML models (e.g., MV4-11 xenografts). It outperforms Cytarabine and standard CDK inhibitors in dosing efficiency, providing a robust, well-tolerated positive control for novel therapeutic benchmarking[1].
FN-1501's validated sub-nanomolar IC50 values against FLT3 (0.28 nM) and CDK4 (0.85 nM) make it a precise reference standard for biochemical kinase assays and cell-based target engagement studies. It eliminates the need to formulate and co-administer separate inhibitors, streamlining assay workflows and reducing variable compound interactions [1].
Because FN-1501 is a validated substrate of the ABCB1 efflux transporter, it serves as a specific tool compound in MDR research. When co-administered with ABCB1 reversal agents (e.g., VPM), researchers can precisely map resistance mechanisms and evaluate the efficacy of next-generation efflux pump inhibitors in restoring kinase inhibitor sensitivity [2].